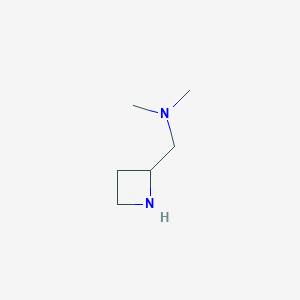

1-(azetidin-2-yl)-N,N-dimethylmethanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDCTEVWRISNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use of Chiral Auxiliaries:

A highly successful and widely applied method involves the use of chiral auxiliaries, with N-tert-butanesulfinamide being a prominent example. acs.orgresearchgate.net This approach allows for the diastereoselective synthesis of chiral azetidines. The synthesis generally starts with the reaction of a suitable precursor, such as 3-chloropropanal, with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. acs.org The subsequent cyclization of this intermediate, often promoted by a base, proceeds in a diastereoselective manner to furnish the N-sulfinyl-activated azetidine (B1206935). acs.org The chiral auxiliary guides the stereochemical outcome of the ring closure. The tert-butanesulfinyl group can then be readily cleaved under acidic conditions to yield the free chiral azetidine. nih.gov This method is scalable and avoids the need for chromatographic separation of diastereomers. acs.org

Asymmetric Hydrogenation of Azetines:

Another powerful technique for establishing the C2-stereocenter is the asymmetric hydrogenation of a 2-substituted-2-azetine precursor. nih.gov Azetines, the unsaturated analogues of azetidines, can be synthesized through various methods. nih.gov The subsequent hydrogenation of the carbon-carbon double bond within the strained four-membered ring using a chiral catalyst introduces the desired stereochemistry. For instance, the use of a ruthenium catalyst paired with a chiral ligand has been shown to convert achiral 2-azetines into chiral azetidines with high yields and excellent enantiomeric ratios (up to 95:5). nih.gov Similarly, palladium-catalyzed hydrogenation of chiral 2-azetines can proceed while preserving the high enantiomeric excess of the starting material. nih.gov

Catalytic Asymmetric Difunctionalization of Azetines:

Recent advancements have introduced methods for the direct, highly enantioselective difunctionalization of the azetine ring. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines. acs.org This method simultaneously installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high levels of control. acs.org The resulting functionalized azetidines can then be further elaborated. The boryl group, in particular, is extremely versatile and can be converted into a variety of other functional groups, providing access to a diverse library of chiral azetidines that were previously difficult to synthesize. acs.org

Approaches from Chiral Pool Starting Materials:

Ring-Opening Reactions of Azetidines

The significant ring strain of azetidines (approximately 25.2 kcal/mol) is a primary driving force for their participation in ring-opening reactions. researchgate.net These reactions provide a powerful synthetic tool for converting the compact four-membered ring into functionalized linear amines. nih.gov The process is typically initiated by enhancing the electrophilicity of the azetidine ring, most commonly by protonation or N-alkylation/acylation to form a reactive azetidinium ion. nih.govbohrium.com This activation renders the ring's carbon atoms susceptible to attack by a wide range of nucleophiles.

Nucleophilic Ring-Opening Pathways

The nucleophilic ring-opening of azetidines is a cornerstone of their chemistry, proceeding via an SN2 mechanism. nih.govbohrium.com Activation of the azetidine nitrogen is a prerequisite, as the lone pair's decreased electronegativity compared to oxygen makes the ring less prone to nucleophilic attack than its oxetane (B1205548) counterpart. rsc.org Treatment with acids, alkyl halides, or chloroformates converts the azetidine into a more electrophilic azetidinium salt. bohrium.com Nucleophiles then attack one of the ring carbons, leading to cleavage of a C-N bond and formation of a γ-substituted amine. nih.gov

For an unsymmetrically substituted azetidine like 1-(azetidin-2-yl)-N,N-dimethylmethanamine, the regioselectivity of the nucleophilic attack is a critical consideration. The attack can occur at either the C2 or C4 position. The outcome is governed by a combination of steric hindrance and the electronic nature of the substituents on the ring. bohrium.com In N-alkoxycarbonyl azetidiniums, an alkyl group at the C2 position typically directs the nucleophile to the C4 position, whereas an electron-withdrawing group at C2 favors attack at the C2 position. bohrium.com For N,N-dialkyl azetidiniums, attack generally occurs at the less substituted C4 position. bohrium.com The presence of the dimethylaminomethyl group at C2 in this compound would be expected to exert significant steric and electronic influence on the regioselectivity of such ring-opening reactions.

| Activating Agent | Nucleophile | Azetidine Substrate | Product | Key Finding | Citation |

| Brønsted Acid (TFA) | Carbamate (B1207046) (internal) | 2,2-disubstituted N-Boc-azetidine | 6,6-disubstituted 1,3-oxazinan-2-one | Acid-mediated protonation of the azetidine nitrogen initiates ring-opening, followed by intramolecular trapping by the carbamate oxygen. | acs.orgimperial.ac.uk |

| Chloroformate | Various (alcohols, anilines) | N-sulfonyl-2-pyrrolidinone (precursor) | α-carbonylated N-sulfonylazetidines | This represents a ring-contraction approach to form functionalized azetidines which can then be opened. | organic-chemistry.org |

| Chiral Squaramide | Alkyl/Acyl Halides | 3-substituted N-benzoylazetidines | Chiral γ-haloamines | A hydrogen-bond donor catalyst promotes highly enantioselective ring-opening through charge recognition. | acs.org |

| Lewis Acid | 2-Mercaptobenzothiazole | N-Acyl-azetidine | Desymmetrized ring-opened product | A chiral phosphoric acid catalyst enables bifunctional activation for enantioselective desymmetrization. | rsc.org |

Strain-Release Driven Processes and Subsequent Derivatization

The inherent strain energy of the azetidine ring and its precursors can be strategically exploited in synthesis. Strain-release driven reactions often involve highly unstable intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), which possess enormous ring strain. organic-chemistry.orgnih.gov These intermediates readily undergo ring-opening upon reaction with a diverse array of reagents, providing a modular and efficient route to functionalized azetidines. organic-chemistry.orgrsc.org

The addition of nucleophilic organometallic species or radicals to ABBs results in the selective cleavage of the central C-N bond, relieving ring strain and forming a 3-substituted azetidine. rsc.orgchemrxiv.org This strategy allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups. organic-chemistry.orgrsc.org Following the initial strain-release ring-opening, the resulting N-H azetidine can undergo subsequent derivatization, such as N-arylation, to create bis-functionalized products in a single pot. rsc.org This powerful approach leverages the high reactivity of strained systems to rapidly build molecular complexity. nih.govchemrxiv.org

| Strained Precursor | Reagent/Catalyst | Reaction Type | Product | Key Finding | Citation |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal Reagents / Cu(OTf)₂ | Nucleophilic Addition | Bis-functionalized azetidines | Direct alkylation of ABB with organometals provides rapid access to various functionalized azetidines. | organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic Species | Strain-Release Arylation | 3-arylated azetidines | Nucleophilic addition to in situ generated ABBs enables selective formation of 3-arylated intermediates. | rsc.org |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | Polar Strain-Release | 2-(Trifluoromethyl)-3-chloroazetidines | Strain-release ring-opening of functionalized ABBs provides access to azetidines with valuable motifs like CF₃. | nih.gov |

| 1-Azabicyclo[1.1.0]butane (ABB) | Sulfonylimines / Photocatalyst | Radical Strain-Release | Densely functionalized azetidines | A visible-light-driven method uses an organic photosensitizer to generate radicals that are trapped by ABB. | chemrxiv.org |

Ring Expansion Reactions to Access Diverse Heterocyclic Systems

Ring expansion reactions transform the four-membered azetidine core into larger, often more therapeutically relevant, heterocyclic systems such as pyrrolidines (five-membered), piperidines (six-membered), and azepanes (seven-membered). organic-chemistry.orgnih.govresearchgate.net These transformations typically proceed through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. nih.govresearchgate.net

One strategy involves synthesizing an azetidine with a side chain containing a terminal alcohol. Activation of this alcohol followed by intramolecular N-alkylation generates a strained 1-azoniabicycloalkane intermediate. nih.gov The subsequent regioselective cleavage of this intermediate by an external nucleophile dictates the size of the resulting expanded ring. nih.gov For instance, the opening of a 1-azonia-bicyclo[3.2.0]heptane intermediate can yield either a pyrrolidine (B122466) or an azepane, with the product distribution depending on the substitution pattern and the nucleophile used. nih.gov Another powerful method is the nih.govorganic-chemistry.org-Stevens rearrangement of an ammonium (B1175870) ylide, which can be generated by reacting an azetidine with a diazo compound in the presence of a metal catalyst, leading to a one-carbon ring expansion. nih.gov

| Azetidine Substrate | Reagents/Conditions | Intermediate | Product(s) | Mechanism/Key Finding | Citation |

| 2-(3-hydroxypropyl)azetidine | Alcohol activation, Nucleophile (CN⁻, N₃⁻) | 1-Azonia-bicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | Competitive expansion where regioselectivity of nucleophilic opening determines the final ring size. | nih.gov |

| N-Boc-2-ester-2-arylazetidine | Brønsted Acid (TFA) | Carbocation | 6,6-disubstituted 1,3-oxazinan-2-one | Acid-promoted C-N bond cleavage forms a carbocation stabilized by the aryl group, which is trapped by the carbamate. | acs.org |

| Methylene (B1212753) Aziridine (precursor) | Rhodium Carbene | Ylide-type intermediate | Methylene Azetidine | A formal [3+1] ring expansion strategy to build the azetidine ring itself from a smaller heterocycle. | nih.gov |

| Aziridine | Engineered Cytochrome P450, Diazo compound | Iron Carbenoid, Aziridinium Ylide | Azetidine | A biocatalytic one-carbon ring expansion via an enzyme-controlled nih.govorganic-chemistry.org-Stevens rearrangement. | nih.govacs.org |

| 3-Methylene-azetidine | α-Diazo pyrazoamides, Chiral Co(II) catalyst | Ammonium Ylide | Quaternary Proline Derivatives (Pyrrolidines) | A chiral cobalt complex catalyzes a highly enantioselective nih.govorganic-chemistry.org-sigmatropic rearrangement. | researchgate.net |

Advanced Reaction Mechanisms of Functional Group Interconversions on the Azetidine Core

Beyond reactions that cleave the ring, the functionalization of the intact azetidine core is crucial for synthesizing analogs and exploring structure-activity relationships. chemrxiv.orgresearchgate.net These transformations allow for the modification of substituents at various positions on the ring. Modern synthetic methods, including C-H amination and photocatalyzed cycloadditions, have provided powerful tools for creating densely functionalized azetidines. rsc.orgnih.gov

For example, palladium-catalyzed intramolecular C(sp³)–H amination can forge the azetidine ring from an acyclic amine precursor, a method that tolerates extensive functional groups. rsc.org Another approach involves the visible-light-mediated aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, to directly construct the functionalized azetidine framework. nih.gov Once formed, the azetidine product can serve as a versatile building block for further diversification. nih.govresearchgate.net For instance, the N-O bond of an N-oxy-azetidine, produced via cycloaddition, can be readily cleaved to yield the free secondary amine, which can then be acylated, alkylated, or used in other coupling reactions. nih.gov This late-stage functionalization is highly valuable in medicinal chemistry for the rapid generation of compound libraries. nih.gov

| Starting Material | Reagents/Method | Transformation | Product | Mechanism/Key Finding | Citation |

| Picolinamide (PA) protected amine | Pd-catalyst, Oxidant | Intramolecular C-H Amination | PA-protected azetidine | Palladium catalysis enables the direct formation of the azetidine ring by functionalizing an unactivated C-H bond. | organic-chemistry.org |

| β-Amino alcohol | N-cyanomethylation, Mesylation, Base | Intramolecular Cyclization | N-aryl-2-cyanoazetidine | A three-step sequence involving copper-catalyzed N-arylation and intramolecular ring closure. | organic-chemistry.org |

| Oxime ether, Alkene | Ir(III) photocatalyst, Visible light | Aza Paternò–Büchi [2+2] Cycloaddition | Highly functionalized azetidine | Triplet energy transfer from the photocatalyst to the oxime enables the cycloaddition under mild conditions. | rsc.orgnih.gov |

| Functionalized Azetidine | Zn, Acid | N-O Bond Cleavage | Free secondary azetidine | The N-O bond of azetidines from cycloadditions can be cleaved to allow for further N-functionalization. | nih.gov |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophiles (ROH, RNH₂) | Ring Contraction | α-Carbonyl N-sulfonylazetidines | A one-pot nucleophilic addition-ring contraction sequence provides access to azetidines with carbonyl functionality. | rsc.orgorganic-chemistry.org |

Role of Azetidine Derivatives, including Structural Analogs of the Compound, in Catalytic Processes

Chiral, non-racemic azetidine derivatives have emerged as powerful tools in asymmetric catalysis, serving as both ligands for metal catalysts and as organocatalysts. rsc.orgresearchgate.net The conformational rigidity of the four-membered ring provides a well-defined stereochemical environment, which can lead to high levels of enantioselectivity in chemical transformations. rsc.orgresearchgate.net Structural analogs of this compound, particularly those containing chiral centers and coordinating groups like hydroxyl or amino functionalities, are exemplary of this class of catalysts.

Azetidine-derived β-amino alcohols, for example, have been successfully employed as chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high optical purity. researchgate.net The rigidity of the azetidine scaffold is credited with enhancing the control of the catalytic pocket. rsc.org Furthermore, binuclear zinc catalysts incorporating chiral azetidine ligands have proven to be highly effective for asymmetric phospha-Michael additions, generating phosphonate-containing compounds with excellent enantioselectivities. rsc.orgresearchgate.net The development of such catalytic systems underscores the utility of the azetidine framework in creating sophisticated tools for modern asymmetric synthesis. acs.orgrsc.orgdoi.org

| Azetidine Derivative/Catalyst | Reaction Catalyzed | Substrates | Key Feature/Outcome | Citation |

| (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine | Enantioselective addition of diethylzinc | Aldehydes | Catalyst derived from (S)-azetidinecarboxylic acid affords chiral secondary alcohols in high optical yields. | researchgate.net |

| Chiral C₂-symmetric 2,4-disubstituted azetidines | Addition of diethylzinc | Aldehydes | C₂-symmetric azetidine derivatives with a β-amino alcohol moiety act as effective chiral ligands. | researchgate.net |

| Azetidine-derived binuclear zinc catalyst | Asymmetric phospha-Michael addition | α,β-Unsaturated carbonyl compounds, Dialkyl phosphite | The rigid azetidine scaffold enhances control of the catalytic pocket, leading to excellent enantioselectivity (up to 99% ee). | rsc.orgresearchgate.net |

| Chiral Phosphoric Acid (CPA) | Desymmetrization of N-acyl-azetidines | meso-Azetidines, Nucleophiles | CPA acts as a bifunctional catalyst, activating both the azetidine and the nucleophile to achieve high enantioselectivity. | rsc.org |

| Chiral Squaramide | Enantioselective ring-opening of azetidines | 3-Substituted azetidines, Acyl halides | A hydrogen-bond donor catalyst that recognizes and activates the azetidinium ion, leading to kinetic resolution. | acs.org |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity and spatial arrangement of atoms.

One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would display distinct signals for each set of non-equivalent protons. The N,N-dimethyl group would typically appear as a sharp singlet integrating to six protons. The protons on the azetidine ring and the exocyclic methylene bridge (CH₂) would present more complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the strained nature of the four-membered ring. rsc.orgchemicalbook.com For instance, protons on carbons adjacent to a nitrogen atom in a saturated ring system are well-documented. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct carbon signals are expected: one for the two equivalent methyl carbons of the dimethylamino group, one for the exocyclic methylene carbon, and three for the non-equivalent carbons of the azetidine ring (C2, C3, and C4). The chemical shifts of the azetidine ring carbons are characteristic of strained heterocyclic systems. organicchemistrydata.orgwisc.edu

Nitrogen-15 (¹⁵N) NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can directly probe the nitrogen atoms. The spectrum would show two signals corresponding to the secondary amine within the azetidine ring and the tertiary amine of the dimethylamino group. The chemical shift values can confirm the hybridization and chemical environment of the nitrogen atoms, with typical values for saturated amines appearing in a predictable range. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~2.2 (singlet, 6H) | ~45 |

| -CH₂-N(CH₃)₂ | ~2.4-2.6 (multiplet, 2H) | ~60-65 |

| Azetidine C2-H | ~3.5-3.7 (multiplet, 1H) | ~55-60 |

| Azetidine C3-H₂ | ~1.9-2.1 (multiplet, 2H) | ~20-25 |

| Azetidine C4-H₂ | ~3.0-3.2 (multiplet, 2H) | ~45-50 |

| Azetidine N1-H | Broad signal | N/A |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. jasco.com.br

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the proton at C2 of the azetidine ring and the adjacent protons on the exocyclic methylene group, as well as with the C3 protons of the ring. Further correlations would be visible between the C3 and C4 protons, confirming the connectivity within the azetidine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). jasco.com.br It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~45 ppm, confirming the N(CH₃)₂ group. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include the one between the N,N-dimethyl protons and both the exocyclic methylene carbon and the C2 carbon of the azetidine ring, unambiguously establishing the link between the side chain and the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are bonded. For a chiral molecule like (S)- or (R)-1-(azetidin-2-yl)-N,N-dimethylmethanamine, NOESY is instrumental in confirming the relative stereochemistry by observing specific through-space interactions. ipb.pt

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

| COSY | Azetidine C2-H | Azetidine C3-H₂, -CH₂-N(CH₃)₂ | Confirms adjacent protons on the ring and side chain. |

| HSQC | N(CH₃)₂ | N(CH₃)₂ | Assigns carbon signal for the dimethyl group. |

| HMBC | N(CH₃)₂ | -CH₂-N(CH₃)₂, Azetidine C2 | Confirms connectivity of the entire side chain to C2. |

| NOESY | Azetidine C2-H | Azetidine C4-H (one proton) | Provides data on the 3D conformation of the ring. ipb.pt |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.

HRMS measures the mass of an ion with very high accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental composition of the molecule from its exact mass. For this compound (C₆H₁₄N₂), HRMS analysis in positive electrospray ionization (ESI) mode would detect the protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the molecular formula, a critical step in structure validation. nih.govrsc.org

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, key fragmentations would include:

Cleavage of the bond between the azetidine ring and the side chain, leading to a stable dimethylaminomethyl cation, [CH₂N(CH₃)₂]⁺ (m/z 58).

Ring-opening pathways characteristic of cyclic amines. miamioh.edu

Loss of small neutral molecules. researchgate.net The fragmentation patterns of related heterocyclic structures can serve as a guide for predicting the behavior of this specific compound. nih.govnih.gov

Table 3: Predicted MS/MS Fragmentation Data for [C₆H₁₄N₂ + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Fragmentation Pathway |

| 115.1230 | 58.0651 | [CH₂N(CH₃)₂]⁺ | Alpha-cleavage at C2-CH₂ |

| 115.1230 | 71.0706 | [C₄H₉N]⁺ | Loss of C₂H₄N (dimethylamine) |

| 115.1230 | 86.0968 | [C₅H₁₂N]⁺ | Loss of CH₂NH (azomethine) |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS/ESI: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization is the premier method for analyzing polar, non-volatile compounds like this compound. nih.gov The compound can be separated from impurities or other components in a mixture by LC and then ionized by ESI, typically in positive mode to form the [M+H]⁺ ion, before entering the mass analyzer. nih.govresearchgate.net This technique is widely used for reaction monitoring and purity assessment of nitrogen-containing heterocycles. nih.govresearchgate.net Chemical derivatization can sometimes be employed to enhance ESI-MS/MS sensitivity by introducing a permanently charged group. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry is generally suited for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to the polar N-H group. Derivatization to mask this polar site would likely be necessary to improve its chromatographic properties. The resulting mass spectra are often characterized by extensive fragmentation due to the high-energy electron ionization (EI) source, providing detailed structural information. nih.gov

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. researchgate.net For this compound, this technique provides irrefutable evidence of its covalent structure, bond lengths, and bond angles. The primary challenge often lies in growing a single crystal of sufficient size and quality, a process that can be difficult for small, flexible molecules. researchgate.netnih.gov

The compound possesses a single stereocenter at the C2 position of the azetidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration (i.e., whether the stereocenter is R or S) of a chiral molecule. nih.govnih.gov This is typically achieved through the anomalous dispersion effect, where the wavelength of the X-rays used is close to the absorption edge of an atom in the crystal. researchgate.netthieme-connect.de The analysis of Bijvoet pairs in the diffraction data allows for the assignment of the correct enantiomeric form. researchgate.net The calculated Flack parameter serves as a critical indicator, with a value close to zero confirming the correct absolute structure assignment. dtic.mil

In cases where the parent compound is difficult to crystallize, co-crystallization with a chiral resolving agent or a crystallization chaperone can be employed to produce high-quality crystals suitable for X-ray analysis. nih.gov

Table 1: Representative Crystallographic Data for a Chiral Amine Derivative This table presents typical data that would be obtained from a single-crystal X-ray diffraction experiment for a molecule structurally similar to this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₇H₁₆N₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. nih.gov |

| Space Group | P2₁ | The specific symmetry group of the crystal, indicating its chirality. nih.gov |

| a (Å) | 15.72 | The length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 5.65 | The length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 31.40 | The length of the 'c' axis of the unit cell. nih.gov |

| β (°) | 93.15 | The angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) | 2787.6 | The total volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules per unit cell. nih.gov |

| Calculated Density (g/cm³) | 1.344 | The theoretical density of the crystal. nih.gov |

| Flack Parameter | 0.05(2) | A value near zero confirms the assigned absolute configuration. dtic.mil |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are indispensable for separating mixtures, assessing the purity of synthesized compounds, and resolving stereoisomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is the primary tool for these tasks.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method would be developed. In this mode, the compound is analyzed on a nonpolar stationary phase (like C18) with a polar mobile phase. A high-purity sample would ideally yield a single, sharp peak in the chromatogram.

Given the chiral nature of this compound, separating its racemic mixture into individual enantiomers is critical. This process, known as enantiomeric or chiral resolution, is most effectively achieved using chiral HPLC. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.govaocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.commdpi.com Method development involves screening various CSPs and optimizing the mobile phase (e.g., mixtures of alkanes and alcohols) to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks. mdpi.com

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution This table outlines a hypothetical but representative set of conditions for the separation of enantiomers of an azetidine derivative based on established methodologies.

| Parameter | Condition | Purpose |

| Instrument | High-Performance Liquid Chromatography | The analytical system used for the separation. |

| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) | A chiral stationary phase designed for enantioseparation. mdpi.com |

| Mobile Phase | Isopropanol / CO₂ (Supercritical Fluid) | The solvent system that carries the sample through the column; SFC is an alternative to HPLC. mdpi.com |

| Flow Rate | 2.0 mL/min | The speed at which the mobile phase moves through the column. mdpi.com |

| Temperature | 35 °C | Controlled column temperature to ensure reproducible results. mdpi.com |

| Detection | UV at 220 nm | Wavelength used to detect the compound as it elutes from the column. mdpi.com |

| Retention Time (k1) | 4.5 min | The time taken for the first enantiomer to elute. |

| Retention Time (k2) | 5.8 min | The time taken for the second enantiomer to elute. |

| Selectivity (α) | 1.35 | The ratio of retention factors (k2/k1), indicating the separation power of the column. mdpi.com |

| Resolution (Rs) | 2.10 | A measure of the degree of separation between the two peaks; a value >1.5 indicates baseline separation. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.com These two techniques are complementary, as molecular vibrations can be IR-active, Raman-active, both, or neither, depending on the change in dipole moment and polarizability, respectively. americanpharmaceuticalreview.com The resulting spectrum provides a unique molecular "fingerprint" that can confirm the identity of this compound.

The key functional groups and their expected vibrational frequencies are:

N-H Group: The secondary amine within the azetidine ring is expected to show a characteristic N-H stretching vibration. jmchemsci.com

Aliphatic C-H Groups: The methylene (CH₂) groups of the azetidine ring and the methyl (CH₃) groups of the dimethylamino moiety will produce strong C-H stretching and bending vibrations. mdpi.com

C-N Bonds: Stretching vibrations associated with the various carbon-nitrogen bonds in the molecule will also be present.

Azetidine Ring: The four-membered ring itself will have characteristic ring "breathing" and deformation modes.

By comparing the experimental IR and Raman spectra with established correlation charts and data from similar structures, a detailed assignment of the vibrational modes can be made, confirming the presence of all key structural components of the molecule. researchgate.netnih.gov

Table 3: Diagnostic Vibrational Frequencies for this compound This table summarizes the expected wavenumber ranges for the key functional groups of the title compound in IR and Raman spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

| N-H (in azetidine ring) | Stretching | 3300 - 3500 | IR |

| C-H (aliphatic CH₂, CH₃) | Stretching | 2850 - 2960 | IR, Raman |

| C-H (aliphatic CH₂, CH₃) | Bending | 1340 - 1470 | IR |

| C-N (aliphatic amine) | Stretching | 1020 - 1250 | IR, Raman |

| Azetidine Ring | Ring Puckering | < 400 | Raman |

Computational and Theoretical Chemistry Studies of 1 Azetidin 2 Yl N,n Dimethylmethanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of a molecule, which governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule. By solving approximations of the Schrödinger equation, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. thescience.dev For a molecule like 1-(azetidin-2-yl)-N,N-dimethylmethanamine, DFT calculations would begin by optimizing the geometry to find its most stable structure.

These calculations can map out the potential energy surface, revealing the energy landscapes that the molecule can inhabit. This is crucial for understanding the barriers to bond rotation and ring puckering. In studies of other azetidine (B1206935) derivatives, DFT has been successfully used to calculate these properties, providing a foundation for predicting the behavior of the target compound. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Atoms Involved | Calculated Value | Significance |

|---|---|---|---|

| Bond Length | C2-N1 (ring) | ~1.47 Å | Typical C-N single bond in a strained ring. |

| Bond Length | C2-C5 (exocyclic) | ~1.52 Å | Standard C-C single bond connecting the ring to the side chain. |

| Bond Angle | C4-N1-C2 (ring) | ~88.5° | Indicates significant ring strain compared to an ideal sp³ angle (~109.5°). |

| Dihedral Angle | H-N1-C2-C5 | Varies | Defines the orientation of the side chain relative to the azetidine ring. |

Investigation of Conformational Preferences and Isomer Stability

The flexible dimethylaminomethyl side chain and the puckered azetidine ring mean that this compound can exist in multiple conformations. The azetidine ring itself can undergo a puckering inversion, and the side chain can rotate around the C2-C5 bond.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While QM calculations provide a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water). mdpi.com

For this compound, an MD simulation would reveal the flexibility of the azetidine ring and the rotational freedom of the side chain. Key metrics obtained from MD simulations, such as the Root Mean Square Deviation (RMSD) of atomic positions, can indicate the stability of the starting conformation. researchgate.net The Root Mean Square Fluctuation (RMSF) for each atom can highlight which parts of the molecule are most mobile. Such simulations are critical for understanding how the molecule might interact with a biological target, as its flexibility can allow it to adapt its shape to fit into a binding pocket. nih.gov Studies on other azetidine derivatives have used MD to validate docking poses and assess the stability of ligand-receptor complexes. researchgate.net

Table 2: Typical Parameters for an MD Simulation of a Small Molecule

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the surrounding solvent environment. |

| Simulation Time | 50 - 200 ns | Duration of the simulation to observe relevant molecular motions. nih.gov |

| Temperature | 300 K | Simulates physiological temperature. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and specific interactions over time. researchgate.netnih.gov |

Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry is instrumental in understanding how a molecule is formed. By modeling a proposed reaction mechanism, it is possible to calculate the energies of reactants, products, and, most importantly, the high-energy transition states that connect them. thescience.dev This allows chemists to predict whether a reaction is likely to proceed and under what conditions.

The synthesis of 2-substituted azetidines can be challenging. Computational studies on reactions like the aza Paternò-Büchi reaction or other cycloadditions have been used to explain the observed selectivity and to predict which reactants will be most effective. researchgate.net DFT calculations can locate the precise geometry of a transition state and determine its energy, which corresponds to the activation energy of the reaction. A lower activation energy implies a faster, more favorable reaction. For example, mechanistic analyses of the Staudinger synthesis of β-lactams (azetidin-2-ones) have used DFT to identify key zwitterionic intermediates and explain the stereochemical outcome. mdpi.comresearchgate.net

Table 3: Hypothetical Energy Profile for a Key Synthetic Step

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State (TS) | +25.5 | The energy barrier for the reaction; determines the reaction rate. |

| Intermediate | +5.2 | A short-lived species formed during the reaction. |

| Product | -15.0 | The final product; a negative value indicates an exothermic reaction. |

Prediction of Spectroscopic Parameters to Aid Experimental Structural Elucidation

Quantum mechanical calculations can predict various spectroscopic properties, which can be invaluable for confirming the structure of a newly synthesized compound. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and comparing them to experimental data, chemists can gain confidence in their structural assignment. researchgate.net

For this compound, DFT methods could be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has become high enough that they can help distinguish between different isomers. nih.gov For example, the chemical shifts of the protons on the azetidine ring are highly sensitive to their chemical environment and stereochemistry, which would be reflected in the calculated values. A strong correlation between the predicted and measured spectra serves as powerful evidence for the proposed structure.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

|---|---|---|---|

| C2 | ~65.2 | ~64.8 | Azetidine ring carbon attached to the side chain and N1. |

| C3 | ~20.1 | ~19.5 | Azetidine ring carbon adjacent to C2. |

| C4 | ~48.5 | ~47.9 | Azetidine ring carbon adjacent to N1. |

| C5 | ~60.8 | ~60.2 | Exocyclic methylene (B1212753) carbon. |

| N(CH₃)₂ | ~45.3 | ~44.7 | Methyl carbons on the tertiary amine. |

In Silico Approaches for Rational Design of Azetidine-Based Chemical Scaffolds

The azetidine ring is considered a valuable scaffold in medicinal chemistry. Its strained, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and solubility. nih.govenamine.net In silico (computational) methods are central to the rational design of new molecules based on this scaffold.

Starting with a core structure like this compound, computational chemists can calculate a range of physicochemical properties that are important for drug-likeness. nih.gov These include molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA). By using these calculated descriptors, large virtual libraries of related compounds can be screened to prioritize the synthesis of molecules with the most promising profiles, for instance, for developing drugs that can cross the blood-brain barrier. nih.gov This in silico pre-optimization saves significant time and resources in the drug discovery process. researchgate.netpeerscientist.com

Table 5: Key In Silico Parameters for Designing Azetidine-Based Scaffolds

| Parameter | Typical Range for CNS Drugs | Relevance in Drug Design |

|---|---|---|

| Molecular Weight (MW) | < 450 Da | Affects absorption and diffusion across membranes. nih.gov |

| cLogP | 1 - 4 | A measure of lipophilicity, critical for membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Predicts transport properties and blood-brain barrier penetration. nih.gov |

| Hydrogen Bond Donors | < 3 | Influences solubility and target binding. nih.gov |

| Rotatable Bonds | < 8 | Relates to conformational flexibility and binding entropy. nih.gov |

Application of 1 Azetidin 2 Yl N,n Dimethylmethanamine As a Synthetic Building Block and Chemical Scaffold

Precursor for the Synthesis of Complex Organic Molecules

The strained four-membered ring of the azetidine (B1206935) moiety makes it an attractive starting point for synthesizing a wide array of organic molecules. researchgate.net The inherent ring strain can be strategically harnessed to drive reactions that lead to the formation of larger, more complex structures. This compound serves as a valuable precursor for creating intricate molecular architectures that are often found in biologically active compounds and natural products.

The synthesis of novel phenyl azetidin-2-one (B1220530) derivatives highlights the utility of the azetidine core in generating molecules with potential antioxidant properties. researchgate.net Furthermore, the azetidine ring is a key component in various natural and synthetic products with diverse biological activities, including antibacterial and cytotoxic properties against tumor cells. mdpi.com The ability to introduce substituents onto the azetidine ring allows for the systematic modification of molecular properties, which is a crucial aspect of drug discovery and development.

Research has demonstrated that the azetidine framework can be incorporated into larger polycyclic systems. For instance, the reaction of azetidine derivatives with other cyclic compounds can lead to the formation of fused heterocyclic systems with potential therapeutic applications.

Table 1: Examples of Complex Molecules Synthesized from Azetidine Derivatives

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| (N-Boc)azetidin-3-one | Horner–Wadsworth–Emmons reaction | (N-Boc-azetidin-3-ylidene)acetate | Intermediate for heterocyclic amino acids nih.gov |

| Azetidin-2-ylmethanamine | Reductive amination with formaldehyde | 1-(azetidin-2-yl)-N,N-dimethylmethanamine | Synthetic Building Block |

Versatility in the Construction of Diverse Heterocyclic Systems

The azetidine ring of this compound is a versatile scaffold for the construction of a wide range of heterocyclic systems. uobabylon.edu.iq Azetidin-2-ones, also known as β-lactams, are a prominent class of aliphatic heterocyclic compounds derived from the azetidine core. uobabylon.edu.iq These structures are of significant interest due to their presence in numerous biologically active compounds.

The synthesis of new heterocyclic compounds, such as oxadiazoles, can be achieved through multi-step reactions involving azetidine precursors. uobabylon.edu.iq The reactivity of the azetidine ring allows for its incorporation into various ring systems, leading to the formation of novel chemical entities with diverse properties. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides an efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, has been successfully applied to azetidine-containing diamines to create pyrrole-substituted oxadiazoles. mdpi.com This demonstrates the compatibility of the azetidine moiety with various established synthetic methodologies for heterocycle formation.

Table 2: Heterocyclic Systems Derived from Azetidine Precursors

| Azetidine Precursor | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Azetidin-2-one derivatives | Cycloaddition | Fused heterocyclic systems |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Substituted azetidines mdpi.comnih.gov |

Utility in Chiral Pool Synthesis and Asymmetric Transformations

The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it a valuable component of the chiral pool. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. uvic.ca The use of such chiral building blocks is a powerful strategy in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. slideshare.net

The stereocenter at the 2-position of the azetidine ring can be used to induce stereoselectivity in subsequent reactions. This is a key principle in asymmetric transformations, where an existing chiral center directs the formation of a new stereocenter with a specific configuration. uvic.ca Chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, can be derived from chiral azetidine derivatives.

The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. The use of chiral building blocks like enantiomerically pure this compound provides an efficient and reliable way to access these single-enantiomer drugs.

Development of Novel Catalysts and Ligands Utilizing the Azetidine Core

The nitrogen atom within the azetidine ring and the exocyclic dimethylamino group of this compound offer potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for the development of novel ligands for catalysis. Ligands play a crucial role in homogeneous catalysis by binding to a metal center and modulating its reactivity and selectivity. tum.de

The development of new ligand classes is a continuous effort in catalysis research, aiming to discover new catalytic processes and improve existing ones. tum.de The rigid four-membered ring of the azetidine can provide a well-defined steric and electronic environment around a metal center, which can influence the outcome of a catalytic reaction.

Late transition metal catalysts, often featuring nitrogen-donor ligands, are a significant class of catalysts used in olefin polymerization. mdpi.com The design of these catalysts often focuses on tuning the steric and electronic properties of the ligands to control the properties of the resulting polymers. researchgate.net While direct application of this compound as a ligand in this specific context is not extensively documented, the fundamental principles of ligand design suggest its potential in this area. The azetidine scaffold offers a unique platform for creating new ligand architectures that could lead to catalysts with novel reactivity and selectivity.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Sustainable and Green Synthesis Approaches for Azetidines.

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For azetidines, future research will likely focus on several key areas to enhance sustainability:

Catalytic Methods: A move away from stoichiometric reagents towards catalytic processes, particularly those employing earth-abundant metals or organocatalysts, is anticipated. This reduces waste and improves atom economy.

Renewable Starting Materials: Investigating routes to azetidines from bio-based feedstocks would significantly improve the green credentials of their synthesis.

Solvent Minimization: The use of safer, recyclable solvents, or even solvent-free reaction conditions, will be a priority. Mechanochemistry, where reactions are induced by mechanical force, is a promising solvent-free approach.

Energy Efficiency: The development of synthetic routes that proceed at lower temperatures and pressures, potentially utilizing photochemical or electrochemical methods, will contribute to more energy-efficient processes.

Integration of Automation and Flow Chemistry in Azetidine (B1206935) Synthesis.

The integration of automated platforms and continuous flow technologies offers significant advantages for the synthesis of azetidines. Future research in this area is expected to involve:

High-Throughput Experimentation: Automated systems can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates to quickly identify optimal synthetic routes.

Flow Synthesis: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates often involved in the synthesis of strained rings like azetidines.

In-line Analysis: The integration of real-time analytical techniques (e.g., NMR, IR, MS) into flow systems allows for continuous monitoring of reaction progress and facilitates rapid optimization.

Multi-step Synthesis: The development of multi-step, continuous flow processes for the synthesis of complex azetidine-containing molecules will streamline their production and reduce the need for isolation and purification of intermediates.

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations.

The inherent ring strain of azetidines gives rise to unique reactivity that is a fertile ground for discovering new chemical transformations. Future explorations are likely to focus on:

Strain-Release Reactions: Harnessing the ring strain of azetidines to drive reactions that form more complex molecular architectures. This could include novel ring-opening reactions, rearrangements, and cycloadditions.

C-H Functionalization: The direct functionalization of C-H bonds on the azetidine ring is a highly sought-after transformation that would provide efficient access to a wide range of derivatives.

Asymmetric Catalysis: The development of new catalytic methods for the enantioselective synthesis and functionalization of chiral azetidines will remain a key focus, given the importance of stereochemistry in bioactive molecules.

Photoredox and Electrochemical Methods: These techniques can enable novel bond formations and functionalizations under mild conditions, opening up new avenues for azetidine chemistry that are not accessible through traditional thermal methods.

Application of Advanced Spectroscopic and Computational Techniques for Challenging Azetidine Structures.

The detailed characterization of azetidine-containing molecules is crucial for understanding their structure-activity relationships. Future research will increasingly rely on a synergy between advanced analytical methods and computational chemistry:

Advanced NMR Techniques: The use of multi-dimensional NMR spectroscopy and solid-state NMR will be essential for the unambiguous structural elucidation of complex azetidine derivatives.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be vital for determining the absolute stereochemistry of chiral azetidines.

Computational Modeling: Density functional theory (DFT) and other computational methods will be used to predict spectroscopic properties, rationalize reaction mechanisms, and guide the design of new azetidine-based molecules with desired properties.

Integrated Approaches: The combination of experimental data from various spectroscopic techniques with high-level computational analysis will provide a powerful tool for solving complex structural problems and gaining deeper insights into the electronic and conformational properties of azetidines.

Q & A

What are the common synthetic routes for 1-(azetidin-2-yl)-N,N-dimethylmethanamine, and what critical parameters influence yield and purity?

Level: Basic

Methodological Answer:

- Synthetic Routes :

- Critical Parameters :

- Solvent Choice : Polar solvents (e.g., MeOH, DMF) improve solubility but may require purification via column chromatography.

- Catalyst Activity : Pd/C efficiency depends on particle size and H₂ pressure.

- Byproduct Control : Monitor intermediates via TLC (silica gel, EtOAc/hexane 1:1) to detect unreacted starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.